
4-Amidinophenylbenzoate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amidinophenyl benzoate hydrochloride is a synthetic organic compound that belongs to the class of benzoates. It is characterized by the presence of an amidine group attached to a phenyl ring, which is further connected to a benzoate moiety. This compound is not naturally occurring and is typically synthesized for various research and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-amidinophenyl benzoate hydrochloride typically involves the reaction of 4-cyanophenyl benzoate with ammonia or an amine under acidic conditions to form the amidine group. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of 4-amidinophenyl benzoate hydrochloride may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to maximize yield and purity, and the product is often purified using techniques such as distillation, crystallization, or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
4-Amidinophenyl benzoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized at the benzylic position to form benzoic acid derivatives.
Reduction: Reduction reactions can convert the amidine group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) under acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).
Substitution: Nitration using nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
4-Amidinophenyl benzoate hydrochloride has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-amidinophenyl benzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amidine group can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Hydroxybenzamidine hydrochloride
- 4-Methoxybenzamidine hydrochloride
- 4-Benzyloxybenzylamine
Uniqueness
4-Amidinophenyl benzoate hydrochloride is unique due to its specific structural features, such as the combination of an amidine group with a benzoate moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
38148-69-5 |
|---|---|
Fórmula molecular |
C14H13ClN2O2 |
Peso molecular |
276.72 g/mol |
Nombre IUPAC |
(4-carbamimidoylphenyl) benzoate;hydrochloride |
InChI |
InChI=1S/C14H12N2O2.ClH/c15-13(16)10-6-8-12(9-7-10)18-14(17)11-4-2-1-3-5-11;/h1-9H,(H3,15,16);1H |
Clave InChI |
FUWJMFDIDBBJIO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=N)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-[5-methyl-2-(propan-2-yl)phenoxy]propan-2-ol](/img/structure/B13823897.png)
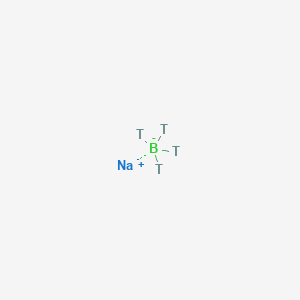

![N-[2-(4-tert-butylphenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B13823915.png)
![{4-bromo-2-[(E)-(hydroxyimino)methyl]-6-iodophenoxy}acetic acid](/img/structure/B13823920.png)
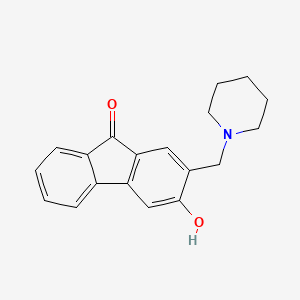
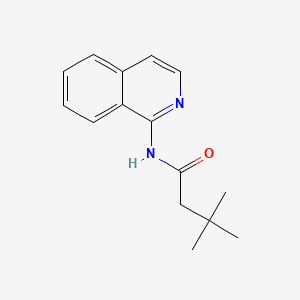
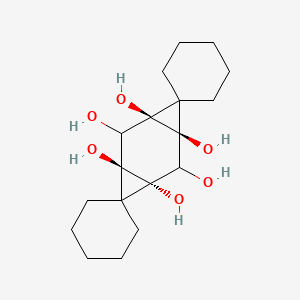
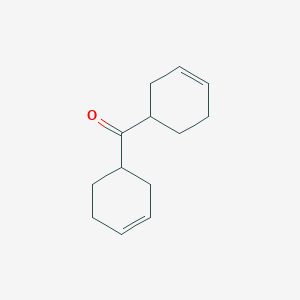
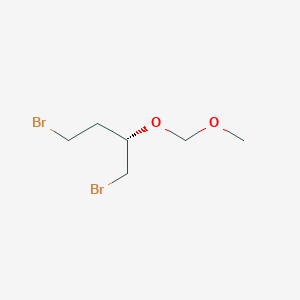
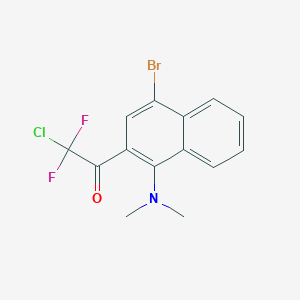
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B13823980.png)
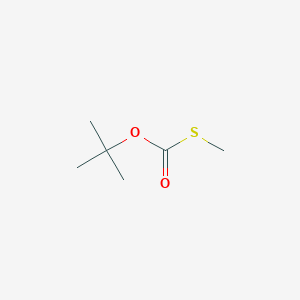
![(5R)-5-(aminomethyl)-6a-methoxy-3,3a,5,6-tetrahydro-1H-furo[2,3-d]imidazol-2-one](/img/structure/B13823987.png)
